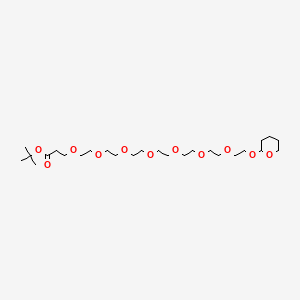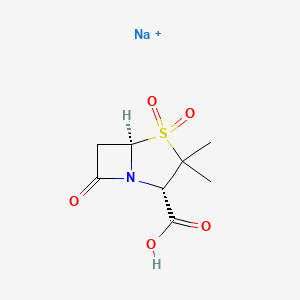![molecular formula C17H10F5NO4S B11933882 3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)
3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-2399 is a potent and selective antagonist of hypoxia-inducible factor 2-alpha (HIF-2α). It directly binds to the HIF-2α PAS B domain with an inhibitory concentration (IC50) of 6 nanomolar. PT-2399 displays significant antitumor activity in vivo, making it a promising compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
PT-2399 is synthesized using a structure-based design approach. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of PT-2399 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Chemical Reactions Analysis
Types of Reactions
PT-2399 undergoes various chemical reactions, including:
Oxidation: PT-2399 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: PT-2399 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of PT-2399 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels .
Major Products
The major products formed from the reactions of PT-2399 depend on the type of reaction and the reagents used. These products include oxidized, reduced, and substituted derivatives of PT-2399 .
Scientific Research Applications
PT-2399 has a wide range of scientific research applications, including:
Chemistry: PT-2399 is used as a chemical probe to study the role of HIF-2α in various biochemical pathways.
Biology: The compound is employed in biological research to investigate the effects of HIF-2α inhibition on cellular processes.
Medicine: PT-2399 shows promise in cancer therapy due to its potent antitumor activity. It is being studied for its potential to treat various types of cancer, including renal cell carcinoma.
Industry: PT-2399 is used in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
PT-2399 exerts its effects by selectively inhibiting HIF-2α. It disrupts the heterodimerization of HIF-2α with hypoxia-inducible factor 1-beta (HIF-1β), thereby blocking the transcriptional activity of HIF-2α. This inhibition leads to the suppression of HIF-2α target genes, which are involved in tumor growth and survival. The molecular targets and pathways involved include the aryl hydrocarbon receptor nuclear translocator (ARNT) and various HIF-2α-specific genes .
Comparison with Similar Compounds
Similar Compounds
PT-2385: Another HIF-2α antagonist with similar inhibitory properties.
PT-2977: A newer HIF-2α inhibitor with improved pharmacokinetic properties.
Uniqueness of PT-2399
PT-2399 is unique due to its high selectivity and potency in inhibiting HIF-2α. It has shown significant antitumor activity in preclinical models, making it a valuable compound in cancer research. Compared to similar compounds, PT-2399 has a well-characterized mechanism of action and a favorable safety profile .
Properties
Molecular Formula |
C17H10F5NO4S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m1/s1 |
InChI Key |
MXUSGDMIHGLCNC-OAHLLOKOSA-N |
Isomeric SMILES |
C1C2=C(C=CC(=C2[C@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



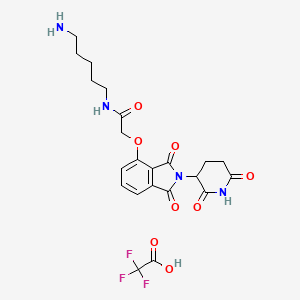
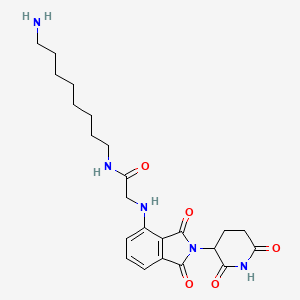

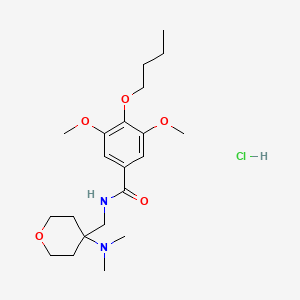

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)

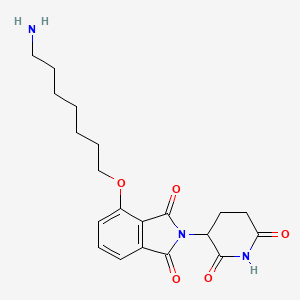
![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
